molecular formula C21H13N3O6 B3904793 (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3904793
M. Wt: 403.3 g/mol
InChI Key: PMVJYDPJBALMLK-ATVHPVEESA-N
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Description

The compound (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves the formation of the pyrimidine trione core via cyclization reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The nitrophenyl group, in particular, is known for its bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine trione core can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione lies in the position of the nitro group on the phenyl ring, which can significantly influence its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and undergoes chemical reactions.

Properties

IUPAC Name

(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O6/c25-19-17(20(26)23(21(27)22-19)14-6-2-1-3-7-14)12-16-9-10-18(30-16)13-5-4-8-15(11-13)24(28)29/h1-12H,(H,22,25,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVJYDPJBALMLK-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
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(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
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(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
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(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione

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